molecular formula C15H14N2O2 B13934513 5-(4-methoxybenzyloxy)-1H-pyrrolo[2,3-b]pyridine

5-(4-methoxybenzyloxy)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13934513
M. Wt: 254.28 g/mol
InChI Key: LNFBCTWYJGGKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methoxybenzyloxy)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a 4-methoxybenzyloxy substituent at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxybenzyloxy)-1H-pyrrolo[2,3-b]pyridine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The general procedure involves the coupling of a boronic acid derivative with a halogenated pyrrolo[2,3-b]pyridine in the presence of a palladium catalyst and a base .

Industrial Production Methods

The reaction conditions can be optimized to improve yield and purity, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxybenzyloxy)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The halogenated derivatives can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield an aldehyde or carboxylic acid, while reduction of a nitro group can yield an amine .

Scientific Research Applications

5-(4-Methoxybenzyloxy)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-methoxybenzyloxy)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors to exert antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxybenzyloxy)-1H-pyrrolo[2,3-b]pyridine is unique due to its fused pyridine-pyrrole structure and the presence of the 4-methoxybenzyloxy substituent. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methoxy]-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C15H14N2O2/c1-18-13-4-2-11(3-5-13)10-19-14-8-12-6-7-16-15(12)17-9-14/h2-9H,10H2,1H3,(H,16,17)

InChI Key

LNFBCTWYJGGKQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=CN=C3C(=C2)C=CN3

Origin of Product

United States

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